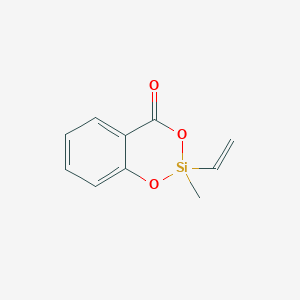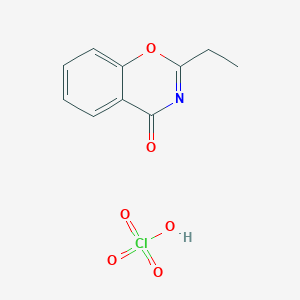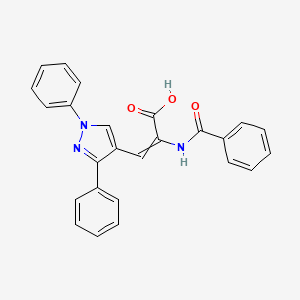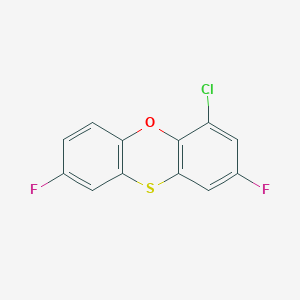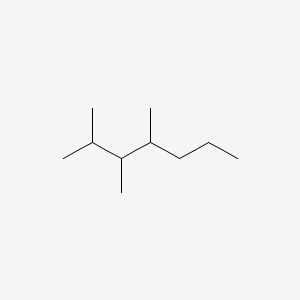
2,3,4-Trimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethylheptane is a branched alkane with the molecular formula C10H22 It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylheptane can be synthesized through several methods, including:
Alkylation of Heptane: One common method involves the alkylation of heptane with methylating agents under acidic conditions. This process typically uses catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.
Hydroisomerization: Another method is the hydroisomerization of linear alkanes. This process involves the use of bifunctional catalysts that contain both acidic and metallic sites, allowing for the rearrangement of carbon atoms to form branched structures like this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reforming of petroleum fractions. This process not only produces branched alkanes but also enhances the octane rating of gasoline, making it a valuable component in fuel production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethylheptane, like other alkanes, primarily undergoes reactions such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Typically involves halogens like chlorine (Cl2) or bromine (Br2) and requires UV light to initiate the reaction.
Combustion: Requires an adequate supply of oxygen (O2) and is usually carried out at high temperatures.
Major Products
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Halogenation: Produces various haloalkanes depending on the halogen used.
Applications De Recherche Scientifique
2,3,4-Trimethylheptane has several applications in scientific research, including:
Fuel Research: Due to its branched structure, it is used in studies related to fuel efficiency and octane rating improvement.
Chemical Synthesis: Serves as a precursor or intermediate in the synthesis of more complex organic compounds.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mécanisme D'action
As an alkane, 2,3,4-Trimethylheptane primarily interacts through van der Waals forces. Its chemical reactivity is relatively low compared to other organic compounds, but it can participate in reactions such as combustion and halogenation. The mechanism of these reactions typically involves the formation of free radicals, especially in halogenation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. For example, its boiling point and reactivity can differ significantly from other isomers due to the position of the methyl groups.
Conclusion
This compound is a versatile compound with various applications in fuel research, chemical synthesis, and material science. Its unique structure and properties make it a valuable subject of study in both academic and industrial settings.
Propriétés
Numéro CAS |
52896-95-4 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,3,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-9(4)10(5)8(2)3/h8-10H,6-7H2,1-5H3 |
Clé InChI |
UVVYAKOLFKEZEE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
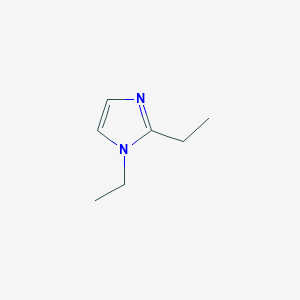
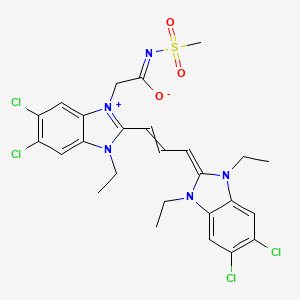
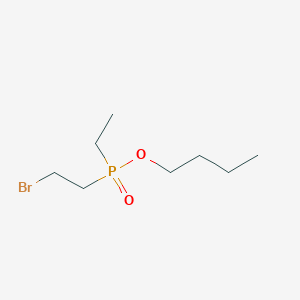
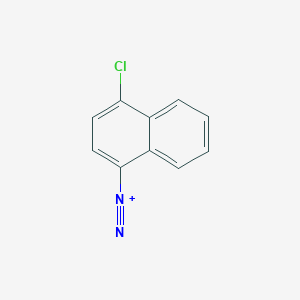
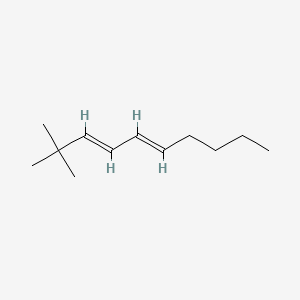
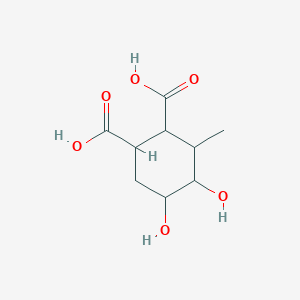

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
